molecular formula C8H7F2NO2 B2983114 1-(1,1-Difluoroethyl)-3-nitrobenzene CAS No. 40788-04-3

1-(1,1-Difluoroethyl)-3-nitrobenzene

Cat. No.: B2983114
CAS No.: 40788-04-3
M. Wt: 187.146
InChI Key: QRIVJDGDHLGQAR-UHFFFAOYSA-N
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Description

The Strategic Importance of Fluorine in Aromatic Systems

The introduction of fluorine into aromatic systems is a key strategy in modern organic synthesis. Fluorine's high electronegativity and small size significantly alter the electronic and steric properties of molecules. nbinno.com This substitution can enhance molecular stability due to the strength of the carbon-fluorine bond, which is resistant to chemical and metabolic degradation. nbinno.com

The strategic placement of fluorine can influence a molecule's conformation, favoring specific three-dimensional structures that are crucial for biological activity. nbinno.com Furthermore, fluorine substitution can increase the π-density of the aromatic ring, which enhances stability and resistance to addition reactions. acs.org These modifications are leveraged to fine-tune properties such as lipophilicity, which can improve a molecule's ability to penetrate cell membranes. nbinno.com The unique effects of fluorine substitution can also lead to new chemical reactivities and transformations not seen in their non-fluorinated counterparts. rsc.org

Table 1: Effects of Fluorine Substitution on Aromatic Systems

Property Effect of Fluorine Substitution Reference
Molecular Stability Increased due to the strength of the C-F bond. nbinno.com
Biological Activity Can be enhanced by influencing molecular conformation. nbinno.com
Ring Stability Increased π-density enhances stability and resistance to addition reactions. acs.org
Lipophilicity Can be modified to improve cell membrane penetration. nbinno.com

| Reactivity | Can introduce new chemical reactivities and transformations. | rsc.org |

The Versatility of Nitroaromatic Compounds in Synthesis and Mechanistic Studies

Nitroaromatic compounds are a cornerstone of industrial chemistry, serving as precursors for a wide array of products including dyes, polymers, and pharmaceuticals. nih.govresearchgate.net The nitro group is a strong electron-withdrawing group, which, in conjunction with the stability of the benzene (B151609) ring, makes these compounds resistant to oxidative degradation. nih.govresearchgate.net This electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of various functional groups. nbinno.com

The nitro group itself is a versatile functional handle. It can be reduced to an amino group, providing a synthetic route to anilines, which are crucial intermediates in many chemical industries. nbinno.com The reduction of nitro compounds is a well-studied area, with various methods developed to achieve this transformation under different conditions. acs.orgcardiff.ac.uk Mechanistic studies on the reduction of nitroaromatics continue to be an active area of research, with techniques like photocatalysis being explored to achieve high chemo- and regio-selectivity under mild conditions. researchgate.net

1-(1,1-Difluoroethyl)-3-nitrobenzene: A Convergence of Functionalities

The compound this compound integrates the distinct chemical characteristics of both fluorinated and nitroaromatic systems. The presence of the 1,1-difluoroethyl group introduces the unique properties associated with organofluorine compounds, such as altered electronic features and potential for enhanced biological interactions. The difluoroethyl group (CF2CH3) is of particular interest as it can mimic the steric and electronic properties of a methoxy (B1213986) group, a common substituent in bioactive molecules. northeastern.eduresearchgate.net

Simultaneously, the nitro group at the meta-position provides a site for a variety of chemical transformations. Its strong electron-withdrawing nature influences the reactivity of the aromatic ring and the difluoroethyl substituent. The nitro group can be readily converted into other functional groups, primarily the amino group, which opens avenues for further synthetic modifications. The study of this compound and its derivatives is therefore of significant interest for the development of new synthetic methodologies and the creation of novel molecules with tailored properties for various applications in materials science and medicinal chemistry.

Table 2: Chemical Compound Information

Compound Name CAS Number Molecular Formula
This compound 40788-04-3 C8H7F2NO2
1-Ethyl-2-fluoro-3-nitrobenzene Not available C8H8FNO2
1-Ethyl-3-nitrobenzene 7369-50-8 C8H9NO2
1-Fluoro-3-nitrobenzene 402-67-5 C6H4FNO2
1-(1,1-Difluoroethyl)-4-nitrobenzene 32471-55-9 C8H7F2NO2
1-(1-Fluoroethyl)-3-nitrobenzene 1934352-93-8 C8H8FNO2
3-(Trifluoromethoxy)nitrobenzene 2995-45-1 C7H4F3NO3
Aniline (B41778) Not available C6H5NH2
Benzene Not available C6H6
1-Bromo-3-fluoro-5-nitrobenzene Not available C6H3BrFNO2
1-nitro-3-(1,1-dichloroethyl)benzene Not available C8H7Cl2NO2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,1-difluoroethyl)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-8(9,10)6-3-2-4-7(5-6)11(12)13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIVJDGDHLGQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 1 1,1 Difluoroethyl 3 Nitrobenzene

Electronic Effects of the 1,1-Difluoroethyl and Nitro Substituents on Aromatic Reactivity

The reactivity of an aromatic ring in electrophilic aromatic substitution (EAS) is profoundly influenced by the electronic properties of its substituents. wikipedia.org Substituents dictate the rate of reaction and the regioselectivity of the incoming electrophile by either donating or withdrawing electron density from the ring, through a combination of inductive and resonance effects. wikipedia.orglibretexts.org In the case of 1-(1,1-difluoroethyl)-3-nitrobenzene, both substituents are electron-withdrawing, rendering the aromatic ring highly deactivated towards electrophilic attack.

The nitro group (–NO₂) is a quintessential example of a strongly deactivating, meta-directing substituent in electrophilic aromatic substitution. libretexts.orgyoutube.com Its powerful electron-withdrawing nature stems from two primary electronic effects:

Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge and is highly electronegative, which strongly pulls electron density away from the attached carbon atom and, by extension, from the entire aromatic ring through the sigma bond framework.

Resonance Effect (-R): The nitro group can delocalize the π-electrons of the benzene (B151609) ring onto its own oxygen atoms. This delocalization, depicted in resonance structures, reduces the electron density within the ring, particularly at the ortho and para positions. libretexts.org

This reduction in electron density makes the aromatic ring less nucleophilic and therefore less reactive towards incoming electrophiles, slowing the reaction rate significantly compared to unsubstituted benzene. libretexts.org

The meta-directing effect is a direct consequence of this deactivation. During an EAS reaction, a positively charged intermediate, known as the arenium ion or sigma complex, is formed. nih.govmasterorganicchemistry.com When an electrophile attacks the ortho or para positions of nitrobenzene (B124822), one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group. This is a highly unstable and energetically unfavorable arrangement. youtube.com In contrast, attack at the meta position ensures that the positive charge is never located adjacent to the nitro group, resulting in a more stable arenium ion intermediate and a lower activation energy for the reaction. youtube.com Consequently, substitution occurs preferentially at the meta position.

Table 1: Product Distribution in the Nitration of Nitrobenzene
Position of SubstitutionPercentage of Product Yield
Ortho~6%
Meta~93%
Para<1%

Similar to the nitro group, the 1,1-difluoroethyl group (–CH(CF₂)CH₃) is also an electron-withdrawing and deactivating substituent. Its electronic influence is dominated by a strong inductive effect.

Inductive Effect (-I): Fluorine is the most electronegative element, and the presence of two fluorine atoms on the alpha-carbon creates a powerful dipole, pulling electron density away from the aromatic ring. This effect is a primary contributor to the deactivation of the ring system. The electron-withdrawing nature of fluoroalkyl groups is a well-documented phenomenon in organic chemistry. rsc.org

Resonance Effect: The potential for resonance effects with fluoroalkyl groups is generally considered negligible or very weak compared to the potent inductive effect. While hyperconjugation could theoretically play a minor role, it is overshadowed by the strong -I effect.

Due to its electron-withdrawing character, the 1,1-difluoroethyl group deactivates the entire ring towards electrophilic attack and directs incoming electrophiles to the meta position for the same reasons outlined for the nitro group—avoiding the placement of a positive charge in the arenium ion intermediate on the carbon atom attached to the deactivating group.

Reactivity (Synergistic Deactivation): Both the nitro group and the 1,1-difluoroethyl group are deactivating. Their combined electron-withdrawing power makes the aromatic ring exceptionally electron-deficient and therefore extremely unreactive towards electrophilic aromatic substitution. The rate of any EAS reaction on this substrate would be drastically lower than that of benzene or even monosubstituted nitrobenzene.

Regioselectivity (Synergistic Directing Effects): The directing effects of the two groups are also cooperative. The 1,1-difluoroethyl group at position C1 directs incoming electrophiles to its meta positions, C3 and C5. The nitro group at position C3 directs incoming electrophiles to its meta positions, C1 and C5. Both groups "agree" on directing an incoming electrophile to the C5 position. The C1 and C3 positions are already substituted. Therefore, the regiochemical outcome of an EAS reaction is strongly predicted to favor substitution at C5.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for highly electron-deficient aromatic rings. masterorganicchemistry.com Unlike the more common electrophilic aromatic substitution seen with electron-rich aromatics like benzene, the SNAr mechanism involves an attack by a nucleophile on the electron-poor ring. masterorganicchemistry.com The reaction generally proceeds via a two-step addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups. libretexts.org

The SNAr reaction is highly dependent on the presence of electron-withdrawing groups (EWGs) on the aromatic ring. numberanalytics.com These groups activate the ring toward nucleophilic attack by reducing its electron density. wikipedia.org The mechanism involves the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and EWGs play a pivotal role by delocalizing the negative charge. masterorganicchemistry.comlibretexts.org

The activating power of EWGs is cumulative. As the number of electron-withdrawing groups on the ring increases, the rate of nucleophilic aromatic substitution accelerates dramatically. This is because multiple EWGs provide greater stabilization for the anionic Meisenheimer complex. masterorganicchemistry.com The position of the EWG relative to the leaving group is also critical; activation is most effective when the groups are positioned ortho or para to the reaction site, as this allows for direct delocalization of the negative charge onto the EWG through resonance. masterorganicchemistry.comlibretexts.org

CompoundRelative Rate of Reaction with Nucleophile
Chlorobenzene1
1-Chloro-4-nitrobenzene7 x 1010
1-Chloro-2,4-dinitrobenzene2.4 x 1015
1-Chloro-2,4,6-trinitrobenzeneToo fast to measure

In this compound, both substituents strongly deactivate the ring towards electrophilic attack and activate it for nucleophilic attack.

Nitro Group (-NO2): The nitro group is one of the most powerful activating groups for SNAr reactions. wikipedia.org It withdraws electron density from the aromatic ring through two mechanisms: the inductive effect (-I), where the electronegative nitrogen and oxygen atoms pull electron density through the sigma bonds, and the resonance effect (-M), which withdraws electron density from the pi system of the ring. quora.comquora.com This strong electron-withdrawing character significantly stabilizes the anionic Meisenheimer complex formed during a nucleophilic attack, especially when the nitro group is ortho or para to the site of substitution. libretexts.org

In the specific case of this compound, the presence of these two groups renders the aromatic ring highly electrophilic and susceptible to SNAr, should a suitable leaving group (like a halogen) be present at another position on the ring.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing functionalities, significantly altering the chemical properties of the aromatic ring. numberanalytics.com

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. wikipedia.org Depending on the reagents and reaction conditions, the nitro group can be fully or partially reduced to yield amines, hydroxylamines, or other intermediates. numberanalytics.comwikipedia.org

Common methods for the reduction of a nitro group to a primary amine (-NH2) include:

Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. wikipedia.orglibretexts.org This method is generally clean and efficient.

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid, such as hydrochloric acid (HCl). libretexts.orgyoutube.com

Transformations Involving the 1,1-Difluoroethyl Group

Functional Group Interconversions at the Difluoroethyl Moiety

While direct transformations of the 1,1-difluoroethyl group are not widely reported in the literature for this compound itself, plausible reaction pathways can be inferred from the known chemistry of similar gem-difluoroalkyl compounds. These potential interconversions would likely involve either elimination reactions or hydrolysis under forcing conditions.

Elimination Reactions:

One potential transformation is the elimination of hydrogen fluoride (B91410) (HF) to form a vinyl fluoride. This type of reaction, often following an E1 or E2 mechanism, would require a strong base. masterorganicchemistry.comlibretexts.orgyoutube.commasterorganicchemistry.com The presence of the benzylic protons on the methyl group of the difluoroethyl moiety provides a site for deprotonation. The resulting product would be 1-fluoro-1-(3-nitrophenyl)ethene. The conditions for such a reaction would need to be carefully selected to favor elimination over other potential reactions, such as nucleophilic aromatic substitution on the nitro-activated ring.

Hydrolysis to Ketones:

Another conceivable, though challenging, functional group interconversion is the hydrolysis of the gem-difluoroalkane to a ketone. This transformation is a known process for some gem-dihalides but typically requires harsh acidic or basic conditions to proceed. organic-chemistry.orgquora.comyoutube.com The reaction would involve the nucleophilic displacement of the fluoride ions by water or hydroxide, followed by tautomerization of the intermediate gem-diol to the corresponding ketone. The product of such a reaction would be 3-nitroacetophenone. The stability of the C-F bond makes this a difficult transformation, likely requiring high temperatures and strong acid catalysis.

Below are tables detailing these plausible, though not specifically documented for this compound, functional group interconversions.

Table 1: Plausible Elimination Reaction of this compound

ReactantReagentProductConditionsReaction Type
This compoundStrong Base (e.g., NaOEt)1-Fluoro-1-(3-nitrophenyl)etheneElevated TemperatureElimination (E1/E2)

Table 2: Plausible Hydrolysis of this compound

ReactantReagentProductConditionsReaction Type
This compoundH₃O⁺ (conc. acid)3-NitroacetophenoneHigh TemperatureHydrolysis

It is important to reiterate that these proposed reactions are based on general principles of organic reactivity, and their successful application to this compound would require empirical investigation and optimization. The inherent stability of the difluoroethyl group makes its conversion into other functionalities a non-trivial synthetic challenge.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in elucidating the electronic characteristics of aromatic compounds. For 1-(1,1-difluoroethyl)-3-nitrobenzene, these calculations can provide a detailed picture of its molecular orbitals, electron distribution, and conformational preferences, which are key to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and distribution of these orbitals indicate the molecule's potential to act as a nucleophile (electron donor) or an electrophile (electron acceptor). libretexts.orgyoutube.com

For this compound, the strong electron-withdrawing nature of the nitro group is expected to significantly lower the energy of both the HOMO and LUMO compared to benzene (B151609). This general effect deactivates the aromatic ring toward electrophilic substitution. libretexts.org The HOMO is anticipated to have significant contributions from the π-system of the benzene ring, while the LUMO is expected to be largely localized on the nitro group, a common feature in nitroaromatic compounds. rsc.org The 1,1-difluoroethyl group, primarily an inductively withdrawing group, would further lower the orbital energies. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and reactivity. numberanalytics.com

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

OrbitalPredicted Energy LevelExpected LocalizationImplication for Reactivity
HOMO LowPrimarily on the aromatic ring π-systemReduced nucleophilicity; deactivated towards electrophiles
LUMO Very LowPrimarily on the nitro (-NO₂) groupIncreased electrophilicity; susceptible to nucleophilic attack
HOMO-LUMO Gap Large-High kinetic stability

Note: This table is predictive, based on established principles for substituted nitrobenzenes.

Electron density and molecular electrostatic potential (MEP) maps are powerful tools for visualizing the electronic landscape of a molecule. scielo.org.mx For this compound, these maps would illustrate the combined electronic influence of its substituents.

The nitro group is a strong resonance and inductively withdrawing group, significantly reducing electron density on the aromatic ring, particularly at the ortho and para positions. libretexts.orgscielo.org.mx This creates a region of positive electrostatic potential (electron-poor) on the ring. The 1,1-difluoroethyl group also acts as an electron-withdrawing group due to the high electronegativity of the fluorine atoms (an inductive effect). Positioned at the meta position relative to each other, the effects of these two groups are largely additive, leading to a highly electron-deficient aromatic system.

An MEP map would likely show a significant region of negative electrostatic potential (electron-rich) localized on the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles or Lewis acids. Conversely, the aromatic ring, especially the carbons ortho and para to the nitro group, would exhibit a positive electrostatic potential, rendering them susceptible to nucleophilic attack. scielo.org.mx

Conformational analysis of this compound would focus on the rotational barriers around the C-N bond of the nitro group and the C-C bond of the difluoroethyl group. In many nitrobenzene (B124822) derivatives, the nitro group may twist out of the plane of the aromatic ring to alleviate steric strain, which can affect the extent of π-conjugation. mdpi.com

The 1,1-difluoroethyl group also has a rotational barrier. Computational studies can determine the most stable conformation by calculating the energy landscape as a function of the dihedral angles. While strong intramolecular hydrogen bonding is not expected in this molecule, weak C-H···O or C-H···F interactions might be present, which could subtly influence the preferred conformation. Studies on nitrobenzene dimers and complexes show that dispersion forces and electrostatic interactions are significant in determining molecular arrangements. nih.govresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for tracing the energetic pathways of chemical reactions, allowing for the identification of intermediates and transition states.

Due to the heavily deactivated nature of the ring, electrophilic aromatic substitution on this compound would be extremely slow and require harsh conditions. libretexts.org Computational modeling of a hypothetical nitration or halogenation would likely reveal a high activation energy barrier for the formation of the Wheland intermediate (the transition state). The modeling would confirm that substitution, if it occurs, would be directed to the meta position relative to both groups (i.e., the 5-position).

Conversely, the electron-deficient ring is activated for nucleophilic aromatic substitution (SNAr). Computational studies can model the attack of a nucleophile (e.g., methoxide) on the ring. These calculations would characterize the transition state for the formation of the Meisenheimer complex, the key intermediate in SNAr reactions. The energy barrier for this process is expected to be significantly lower than for electrophilic substitution. The modeling would show a preference for nucleophilic attack at positions ortho or para to the powerful nitro group.

Molecular Electron Density Theory (MEDT) offers an alternative perspective to FMO theory, emphasizing the role of electron density changes in chemical reactivity. MEDT studies on the nitration of nitrobenzene have shown that the reaction proceeds through a two-step mechanism, with the initial electrophilic attack being the rate-determining step. researchgate.net

Applying MEDT to this compound would involve analyzing the global and local electronic properties, such as the electronic chemical potential, hardness, and electrophilicity index. The high electrophilicity index predicted for this molecule would classify it as a strong electrophile. An analysis of the Parr functions would help predict the most reactive sites for both nucleophilic and electrophilic attack, corroborating the predictions from MEP maps and resonance structures. researchgate.net This approach provides a quantitative framework for understanding the molecule's reactivity based on the flow of electron density during a chemical reaction.

Influence of Solvent Effects in Computational Studies

In computational chemistry, accurately modeling the influence of the solvent is critical for predicting the behavior of molecules in solution. For a polar molecule like this compound, interactions with solvent molecules can significantly alter its geometric and electronic properties. Computational studies commonly employ implicit and explicit solvent models to account for these effects. ucsb.edunumberanalytics.com

Implicit solvent models, also known as continuum models, are computationally efficient methods that represent the solvent as a continuous, polarizable medium characterized by its dielectric constant. numberanalytics.com The solute molecule is placed in a cavity within this dielectric, and the solute-solvent interactions are calculated based on the electrostatic potential. Widely used implicit models include the Polarizable Continuum Model (PCM) and its variations, such as the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like PCM (CPCM). smf.mxqnl.qa These models are effective at capturing the bulk electrostatic effects of the solvent, which are often the dominant interactions for polar solutes.

For nitrobenzene derivatives, studies have shown that solvent polarity can influence properties such as dipole moment and the energy of electronic transitions. smf.mxoup.comresearchgate.net For example, using the CPCM method, researchers have investigated how the dipole moments of halogen-substituted nitrobenzenes change in different solvent environments. smf.mxsmf.mx An increase in solvent polarity generally leads to a greater stabilization of polar ground or excited states.

Explicit solvent models offer a more detailed but computationally intensive approach. In this method, individual solvent molecules are included in the calculation, surrounding the solute molecule. This allows for the explicit modeling of specific short-range interactions, such as hydrogen bonding. However, this approach requires significant computational resources to sample the vast number of possible solvent configurations.

The choice of solvent model depends on the specific properties being investigated and the desired balance between accuracy and computational cost. For many applications involving this compound, implicit models provide a reliable means of accounting for solvent effects on its structure, stability, and spectroscopic properties.

Table 1: Theoretical Influence of Solvent Polarity on the Calculated Dipole Moment of a Polar Molecule like this compound.
EnvironmentDielectric Constant (ε)Expected Effect on Dipole MomentComputational Model
Gas Phase1Baseline (unsolvated) valueN/A
Toluene (B28343)2.4Slight increase due to polarizationPCM, CPCM, IEFPCM
Acetone20.7Moderate increasePCM, CPCM, IEFPCM
Ethanol24.6Significant increasePCM, CPCM, IEFPCM

Prediction of Spectroscopic Properties from Computational Models

Computational quantum chemistry provides powerful tools for predicting the spectroscopic properties of molecules, aiding in structure elucidation and the interpretation of experimental data. Methods based on Density Functional Theory (DFT) are particularly effective for forecasting NMR, IR, and UV-Vis spectra.

Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Compounds

Given the 100% natural abundance and spin-½ nucleus of the ¹⁹F isotope, ¹⁹F NMR spectroscopy is an invaluable technique in the analysis of organofluorine compounds. nih.gov Computational methods, particularly DFT, have become routine for reliably predicting ¹⁹F NMR chemical shifts, which is especially useful for assigning signals in molecules with multiple, distinct fluorine environments like this compound. nih.govresearchgate.net

The standard computational procedure involves two main steps. First, the molecule's three-dimensional geometry is optimized at a selected level of theory. Following this, an NMR calculation is performed on the optimized structure to compute the nuclear magnetic shielding tensors. The isotropic shielding constant (σ_iso) is the average of the diagonal elements of this tensor.

A strong linear correlation exists between the computationally derived isotropic shielding constants and experimentally measured chemical shifts (δ_exp). However, the raw calculated values are not directly equal to experimental shifts. Therefore, a scaling method is employed:

δ_pred = (σ_ref - σ_iso) / (1 - σ_ref) ≈ m * σ_iso + b

Where σ_ref is the shielding constant of a reference compound (like CFCl₃) and m and b are slope and intercept parameters derived from linear regression against a dataset of known compounds. Several studies have developed and validated scaling factors for predicting ¹⁹F chemical shifts in fluorinated aromatic compounds with a high degree of accuracy. nih.govacs.org Using functionals like B3LYP with basis sets such as 6-31+G(d,p) can achieve a mean absolute deviation of around 2 ppm or less, which is sufficient to distinguish between different fluorine environments in a molecule. nih.govresearchgate.net

Table 2: Typical Performance of DFT-Based ¹⁹F NMR Chemical Shift Prediction for Fluorinated Aromatic Compounds. nih.gov
MethodBasis SetMean Absolute Deviation (ppm)Maximum Error (ppm)
B3LYP6-31G4.028.0
B3LYP6-31+G(d,p)2.16.5
B3LYP6-311+G(2d,p)1.76.6

Computational Prediction of Other Spectroscopic Parameters (e.g., IR, UV-Vis)

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of a molecule. After a geometry optimization finds the minimum energy structure, a frequency calculation is performed. This calculation determines the normal modes of vibration and their corresponding frequencies and intensities. These computed frequencies often systematically overestimate experimental values due to the harmonic approximation used in the calculation and basis set limitations. To improve accuracy, the calculated frequencies are typically multiplied by an empirical scaling factor, which depends on the level of theory and basis set used. materialsciencejournal.org For the B3LYP functional, scaling factors are well-established and provide excellent agreement with experimental spectra, aiding in the assignment of complex vibrational modes, such as C-F stretches, NO₂ symmetric and asymmetric stretches, and aromatic C-H bends for this compound. materialsciencejournal.orgresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The prediction of electronic absorption spectra is most commonly achieved using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the vertical excitation energies required to promote an electron from the ground state to various excited states. The output of a TD-DFT calculation includes the excitation energy (often in eV or nm), which corresponds to the absorption wavelength (λ_max), and the oscillator strength, which is related to the intensity of the spectral band. qnl.qa

For aromatic nitro compounds, the UV-Vis spectrum is characterized by electronic transitions involving the benzene ring and the nitro group. Because these transitions can be sensitive to the surrounding environment, incorporating solvent effects via implicit models like IEFPCM is crucial for accurate predictions. qnl.qarsc.org TD-DFT calculations can help identify the nature of these transitions, for instance, distinguishing between a π → π* transition within the aromatic system and an intramolecular charge-transfer (ICT) transition from the ring to the nitro group. qnl.qa

Table 3: Hypothetical TD-DFT Output for Major Electronic Transitions of this compound in a Solvent.
TransitionCalculated λmax (nm)Oscillator Strength (f)Primary Character
S0 → S12850.15π → π* (aromatic ring)
S0 → S22400.45Intramolecular Charge Transfer (ICT)

Advanced Analytical Techniques for Characterization and Study

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-(1,1-Difluoroethyl)-3-nitrobenzene, with a molecular formula of C₈H₇F₂NO₂, the theoretical exact mass can be calculated.

HRMS analysis, often utilizing techniques like electrospray ionization (ESI) or electron ionization (EI), would measure the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a protonated species [M+H]⁺ to within a few parts per million (ppm). This level of precision allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas, thereby confirming the presence of two fluorine atoms, one nitrogen atom, and two oxygen atoms in the structure. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing the loss of characteristic fragments, such as the nitro group (NO₂) or parts of the difluoroethyl side chain.

Table 1: Theoretical Mass Data for this compound This table presents the calculated monoisotopic mass for the parent molecule and its protonated form, which are key values for HRMS analysis.

Species Formula Theoretical Monoisotopic Mass (Da)
Molecular Ion [M] C₈H₇F₂NO₂ 187.0445
Protonated Ion [M+H]⁺ C₈H₈F₂NO₂⁺ 188.0523

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Insights

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and through-space relationships of atoms. weebly.com For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D techniques, offers a complete picture of the molecular architecture.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group of the difluoroethyl moiety. The powerful electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons, causing them to appear downfield. stackexchange.comstackexchange.com

Aromatic Region: Four protons on the benzene (B151609) ring will give rise to a complex multiplet pattern. The proton at the C2 position (ortho to both substituents) is expected to be the most deshielded, appearing as a singlet or a finely split triplet. The proton at C6 (ortho to the difluoroethyl group) and C4 (ortho to the nitro group) will likely appear as doublets or triplets of doublets. The proton at C5 (meta to both groups) would be the most upfield of the aromatic signals.

Aliphatic Region: The three protons of the methyl group (-CH₃) will be coupled to the two fluorine atoms, resulting in a characteristic triplet.

¹³C NMR: The carbon NMR spectrum provides information on all eight carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atoms directly attached to the nitro group (C3) and the difluoroethyl group (C1) will be significantly deshielded. stackexchange.com The electron-withdrawing effect of the nitro group causes the ortho (C2, C4) and para (C6) carbons to be deshielded compared to unsubstituted benzene. stackexchange.com

Aliphatic Carbons: The quaternary carbon of the difluoroethyl group (-CF₂-) will appear as a triplet due to coupling with the two fluorine atoms. The methyl carbon (-CH₃) will appear as a quartet due to coupling with the two fluorine atoms and the three protons.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. magritek.com For this compound, a single signal is expected for the two magnetically equivalent fluorine atoms of the -CF₂ group. This signal will be split into a quartet due to coupling with the three protons of the adjacent methyl group. The chemical shift will be in a region characteristic of geminal difluoroalkyl groups. nih.gov

Table 2: Predicted NMR Spectral Data for this compound This table summarizes the anticipated chemical shifts (δ) and multiplicities for the key nuclei in the molecule based on established principles of NMR spectroscopy.

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity
¹H Aromatic (C2, C4, C5, C6) 7.6 - 8.5 Multiplets
¹H -CH₃ ~2.1 Triplet (t)
¹³C Aromatic (C1-C6) 120 - 150 6 signals
¹³C -C F₂CH₃ ~124 Triplet (t)
¹³C -CF₂C H₃ ~24 Quartet (q)
¹⁹F -CF₂- -90 to -110 Quartet (q)

Application of 2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity of the molecular framework. numberanalytics.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting adjacent protons on the aromatic ring, allowing for the definitive assignment of the H4, H5, and H6 signals relative to each other.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This would unequivocally link the aromatic proton signals to their corresponding carbon signals and confirm the attachment of the methyl protons to the methyl carbon.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Should this compound be obtained in a crystalline form suitable for analysis, single-crystal X-ray diffraction would provide the ultimate proof of its structure. mdpi.com This technique maps the electron density in the crystal to determine the precise three-dimensional arrangement of atoms.

The resulting crystal structure would yield highly accurate data on bond lengths, bond angles, and torsional angles, confirming the geometry of both the nitrobenzene (B124822) core and the difluoroethyl substituent. iucr.org Furthermore, X-ray crystallography provides invaluable insight into the intermolecular interactions that govern the crystal packing. nih.goviucr.org Potential interactions could include dipole-dipole interactions involving the highly polar nitro group, and weak hydrogen bonds or other contacts involving the fluorine atoms. acs.orgiucr.org Analysis of the packing arrangement can reveal phenomena such as π-stacking of the aromatic rings, which is influenced by the presence of both electron-withdrawing nitro and fluoroalkyl groups. rsc.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

Gas Chromatography (GC) is an ideal technique for analyzing volatile and thermally stable compounds like this compound. nih.gov When a sample is injected into the GC, it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A pure sample should ideally yield a single, sharp peak in the resulting chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. birchbiotech.com

Coupling GC with a Mass Spectrometer (GC-MS) creates a powerful hyphenated technique for both separation and identification. labcompare.comresearchgate.net As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. nih.gov The mass spectrometer provides a mass spectrum for the compound corresponding to the GC peak, which serves as a molecular fingerprint. birchbiotech.com This allows for positive identification of the main peak as the target compound and can help in the characterization of any minor impurity peaks present in the sample. researchgate.nethpst.cz

Spectroscopic Methods for Investigating Reactivity in Situ (e.g., operando NMR, IR)

To understand the reaction mechanisms and kinetics involving "this compound," in situ spectroscopic techniques are invaluable. These methods allow for the real-time monitoring of a chemical reaction as it happens, without the need for sampling and offline analysis. wikipedia.orgnumberanalytics.com

Operando Nuclear Magnetic Resonance (NMR) Spectroscopy:

Operando NMR involves acquiring NMR spectra of a reaction mixture while the reaction is in progress inside the NMR spectrometer. nih.govscispace.com This technique can provide detailed structural information about reactants, intermediates, products, and byproducts, as well as quantitative data on their concentrations over time. nih.govkorea.ac.krresearchgate.net

For a reaction such as the catalytic hydrogenation of the nitro group in "this compound" to the corresponding aniline (B41778), ¹H and ¹⁹F NMR would be particularly insightful. The disappearance of the signals corresponding to the aromatic protons of the starting material and the appearance of new signals for the aniline product could be monitored. ¹⁹F NMR would be useful for tracking any changes in the chemical environment of the difluoroethyl group.

In Situ Infrared (IR) Spectroscopy:

In situ IR spectroscopy, often referred to as Reaction IR or ReactIR, is another powerful tool for real-time reaction monitoring. researchgate.netresearchgate.net By inserting an IR probe directly into the reaction vessel, changes in the vibrational frequencies of functional groups can be tracked. mdpi.com

In the case of the reduction of "this compound," the strong symmetric and asymmetric stretching vibrations of the nitro group (typically around 1350 cm⁻¹ and 1530 cm⁻¹, respectively) would decrease in intensity. researchgate.net Concurrently, the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) would indicate the formation of the aniline product. The formation of reaction intermediates, such as nitroso and hydroxylamine (B1172632) species, could also be detected by the appearance of their characteristic IR absorption bands. researchgate.netmdpi.com

The following interactive table provides a hypothetical summary of the expected spectroscopic changes during the hydrogenation of "this compound" as monitored by in situ IR spectroscopy.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Change During Reaction
Nitro (-NO₂)Asymmetric Stretch~1530Decrease
Nitro (-NO₂)Symmetric Stretch~1350Decrease
Amine (-NH₂)N-H Stretch~3400, ~3300Increase
Amine (-NH₂)N-H Bend~1620Increase

Broader Academic Implications and Future Research Directions

Contribution to the Fundamental Understanding of Fluorine Effects in Organic Chemistry

The incorporation of fluorine into organic molecules imparts unique chemical, physical, and biological properties. rsc.org In 1-(1,1-difluoroethyl)-3-nitrobenzene, the 1,1-difluoroethyl group serves as a powerful illustration of fluorine's strong inductive effect. The high electronegativity of the two fluorine atoms creates a significant dipole, withdrawing electron density from the rest of the molecule. This effect profoundly influences the electronic character of the benzene (B151609) ring.

Studying this compound contributes to the understanding of:

Inductive Effects : The difluoroethyl group is a strong electron-withdrawing group primarily through the sigma bond framework (-I effect). This deactivates the aromatic ring toward electrophilic attack. reddit.com

Stereoelectronic Effects : The presence of the CF2 group can alter bond lengths, bond angles, and conformational preferences of the ethyl group, which in turn affects interactions with catalysts and reagents.

Lipophilicity and Binding : Fluoroalkyl groups are known to increase a molecule's lipophilicity, a key parameter in medicinal chemistry for enhancing bioavailability. Analyzing compounds like this helps refine predictive models for these properties.

Insights into the Reactivity of Poly-Substituted Aromatic Systems

The benzene ring in this compound is substituted with two powerful electron-withdrawing groups (EWGs). libretexts.org This polysubstituted system offers key insights into aromatic reactivity.

Deactivation : Both the nitro group and the 1,1-difluoroethyl group deactivate the ring towards electrophilic aromatic substitution (EAS) by reducing its electron density. studymind.co.uklibretexts.org Nitrobenzene (B124822) itself can be millions of times less reactive than benzene. libretexts.orglumenlearning.com The combined effect of two such groups makes the ring exceptionally unreactive to electrophiles, often requiring harsh reaction conditions for further substitution. youtube.com

Directing Effects : In electrophilic aromatic substitution, both the nitro group and fluoroalkyl groups are classified as meta-directors. cognitoedu.orgsavemyexams.com This is because they withdraw electron density most strongly from the ortho and para positions through inductive and, in the case of the nitro group, resonance effects. reddit.comvedantu.com This leaves the meta positions as the least deactivated and therefore the most likely sites for electrophilic attack. Since both groups are in a meta-relationship to each other (positions 1 and 3), their directing effects are cooperative, reinforcing substitution at the 5-position. msu.edumasterorganicchemistry.com

Nucleophilic Aromatic Substitution : The strong electron-withdrawing nature of both substituents makes the ring highly electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr), particularly if a leaving group is present at an ortho or para position relative to one of the activating EWGs. msu.edu

Methodological Advancements in Organofluorine Synthesis

The synthesis of specifically fluorinated compounds like this compound drives and benefits from methodological advancements in organofluorine chemistry. Historically, the introduction of fluorine required harsh and hazardous reagents. dovepress.comnumberanalytics.com Modern research focuses on developing milder, more selective, and efficient methods.

Applicable advancements for synthesizing this type of molecule include:

Direct C-H Fluoroalkylation : Modern methods increasingly focus on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. dovepress.com This is a more atom-economical approach.

Late-Stage Fluorination : The ability to introduce fluoroalkyl groups at a late stage in a synthetic sequence is highly valuable, particularly in drug discovery. rsc.org

Novel Reagents : The development of new difluoroethylating agents that are more stable, easier to handle, and more efficient is an active area of research. researchgate.net For instance, methods using plentiful and commercially available substrates under mild conditions are becoming more common. nih.gov

Below is a table summarizing general approaches to fluoroalkylation, highlighting the shift from traditional to modern methods.

Method TypeReagentsConditionsKey Features
Traditional Halogen Exchange (Halex) SbF₃, HFOften harsh, high temperaturesUsed in industrial production but can lack selectivity and uses hazardous materials. dovepress.com
Photoredox Catalysis Fluoroalkyl sources (e.g., Rf-I), photocatalystVisible light, mild conditionsAllows for radical-based fluoroalkylation with high functional group tolerance. rsc.orgbohrium.com
Transition-Metal Catalysis Rf-Br, Rf-I with Pd, Ru, or Ni catalystsMild to moderate temperaturesEnables direct C-H functionalization and cross-coupling reactions with high selectivity. rsc.orgresearchgate.netmit.edu

Development of Novel Reagents and Catalysts for Aromatic Functionalization

The synthesis and functionalization of deactivated aromatic rings, such as in this compound, necessitate the development of highly active catalysts and robust reagents.

Palladium Catalysis : Palladium-based catalysts are widely used for C-H functionalization, including difluoroalkylation. researchgate.netmit.edunih.govmit.edu The development of specialized ligands, such as BrettPhos, has been crucial for achieving high efficiency in these challenging transformations. mit.edumit.edu

Ruthenium Catalysis : Ruthenium catalysts have also emerged as powerful tools for C-H fluoroalkylation, offering alternative reactivity and selectivity profiles. rsc.orgbohrium.comresearchgate.netnih.gov They can be used for various transformations, including hydroxyfluoroalkylation of arenes. bohrium.com

Photocatalysis : The use of redox-active photocatalysts provides a metal-free or metal-lean alternative for generating fluoroalkyl radicals under mild conditions, which can then functionalize aromatic rings. rsc.orgnih.govacs.org

Enhancement of Theoretical Understanding of Structure-Reactivity Relationships

Studying molecules like this compound provides crucial data for refining our theoretical and computational models of chemical reactivity. researchgate.net

Computational Chemistry : Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure of the molecule. mdpi.com These studies can predict electron density distribution, molecular orbital energies (HOMO-LUMO gaps), and electrostatic potential maps, which help explain the observed reactivity and directing effects of the substituents. libretexts.orgresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) : By systematically studying this and related molecules, chemists can develop QSAR models. nih.gov These models correlate structural features (like the presence and position of the nitro and difluoroethyl groups) with chemical reactivity or biological activity, aiding in the design of new molecules with desired properties. researchgate.net

Mechanistic Insights : Detailed experimental and computational studies on the reactions of this compound can elucidate reaction mechanisms. For instance, they can help differentiate between radical, polar, or concerted pathways in C-H functionalization reactions, contributing to a more fundamental understanding of these transformations. nih.gov

Contributions to Green Chemistry in Fluorinated Compound Synthesis

The field of organofluorine chemistry is increasingly focused on developing sustainable and environmentally benign synthetic methods. numberanalytics.comnumberanalytics.comsocietechimiquedefrance.frnumberanalytics.com Research related to the synthesis of this compound is part of this broader trend.

Key aspects of green chemistry in this context include:

Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, such as direct C-H functionalization, which avoids waste from pre-functionalization steps. dovepress.com

Safer Reagents : Moving away from highly toxic and corrosive fluorinating agents like anhydrous HF towards safer, solid, or liquid alternatives. numberanalytics.combenthamdirect.com

Catalytic Processes : The use of catalysts reduces the need for stoichiometric reagents, minimizes waste, and often allows for milder reaction conditions, saving energy. numberanalytics.com

Alternative Solvents and Energy Sources : Exploring reactions in greener solvents like water or using energy sources like visible light (photocatalysis) can significantly reduce the environmental footprint of chemical synthesis. rsc.orgrsc.orgbenthamdirect.com Modern methods increasingly focus on photocatalytic or electrochemical strategies for a greener synthesis of fluoroalkylated aromatics. rsc.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(1,1-Difluoroethyl)-3-nitrobenzene, and how can reaction conditions be optimized?

  • Methodology :

  • Retrosynthetic Planning : Use AI-driven tools (e.g., Template_relevance models) to identify feasible precursors, such as nitrobenzene derivatives with fluorinated ethyl groups. For example, fluorination of 3-nitroacetophenone using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor could introduce the difluoroethyl group .
  • Stepwise Synthesis : Introduce the nitro group first via nitration of a fluorinated benzene precursor (e.g., using HNO₃/H₂SO₄), followed by alkylation to attach the difluoroethyl moiety. Monitor regioselectivity using computational models (e.g., DFT) to predict substituent effects .
  • Purification : Employ column chromatography or recrystallization (solvent selection based on polarity, e.g., hexane/ethyl acetate) to isolate the target compound from isomers like 1-(1,1-difluoroethyl)-4-nitrobenzene .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Analytical Workflow :

  • NMR : Compare 1H^{1}\text{H} and 19F^{19}\text{F} NMR spectra with PubChem data for similar fluorinated nitrobenzenes (e.g., 1,4-difluoro-2-methyl-3-nitrobenzene). The difluoroethyl group will show distinct splitting patterns in 19F^{19}\text{F} NMR .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z ≈ 215.04) and fragmentation patterns .
  • IR Spectroscopy : Validate nitro group presence via asymmetric/symmetric stretching bands (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-F stretches (~1100–1000 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the difluoroethyl group influence the reactivity of the nitroarene in nucleophilic aromatic substitution (NAS)?

  • Mechanistic Insights :

  • Electron-Withdrawing Effects : The -CF₂CH₃ group enhances the electron-deficient nature of the aromatic ring, activating the nitro group for NAS. Compare reactivity with non-fluorinated analogues using Hammett σ constants (σ_meta for -NO₂ ≈ +1.43; σ_para for -CF₂CH₃ ≈ +0.61) .
  • Kinetic Studies : Conduct competition experiments with para-substituted derivatives (e.g., 1-(1,1-difluoroethyl)-4-nitrobenzene) to assess positional effects on reaction rates. Use HPLC to quantify product ratios .

Q. What challenges arise in achieving regioselectivity during functionalization of this compound?

  • Experimental Design :

  • Directing Group Strategy : Leverage the nitro group’s meta-directing effect to control substitution patterns. For example, bromination (Br₂/FeBr₃) will preferentially occur at the para position relative to the nitro group .
  • Steric Effects : The bulky difluoroethyl group may hinder reactions at adjacent positions. Computational modeling (e.g., molecular docking) can predict steric clashes and guide reagent selection .

Q. How do solvent polarity and temperature affect the compound’s stability in extraction or catalytic applications?

  • Data-Driven Analysis :

  • Solvent Screening : Test solubility in aprotic solvents (e.g., 1-(trifluoromethyl)-3-nitrobenzene, as in actinide extraction studies ). Polar solvents like DMSO stabilize the nitro group but may promote decomposition at elevated temperatures.
  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (T₀) under nitrogen to identify optimal storage conditions (e.g., < 25°C in dark, inert atmosphere) .

Data Contradiction Analysis

Q. Why might reported yields for synthetic routes vary across studies?

  • Critical Evaluation :

  • Isomer Formation : Competing formation of ortho/para isomers during alkylation or nitration steps can reduce yields. Use GC-MS to detect and quantify byproducts .
  • Reagent Purity : Trace moisture in fluorinating agents (e.g., DAST) may hydrolyze intermediates, leading to inconsistent results. Pre-dry reagents over molecular sieves and monitor reactions via in-situ IR .

Methodological Tables

Property Value/Technique Reference
Molecular Weight215.04 g/mol (calculated)
19F^{19}\text{F} NMR Shiftδ -120 to -125 ppm (CF₂CH₃)
Optimal Reaction SolventDichloroethane (DCE) for NAS
Decomposition TemperatureT₀ ≈ 180°C (TGA in N₂)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.